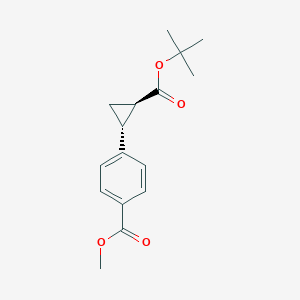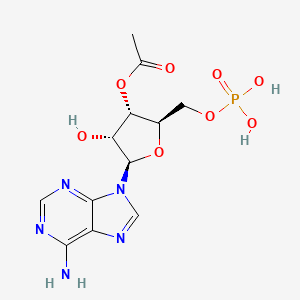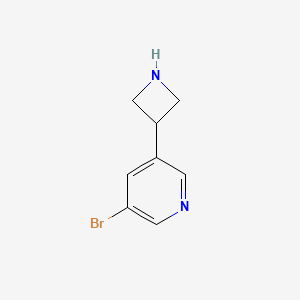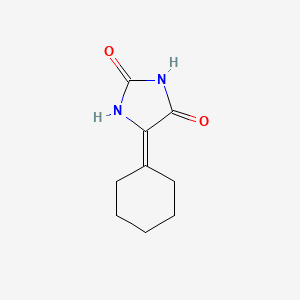![molecular formula C10H8N12O2 B12937695 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one is a complex organic compound belonging to the class of heterocyclic azo dyes These compounds are characterized by the presence of an azo group (-N=N-) linked to a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one typically involves a diazo-coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. The diazonium salt is then coupled with a coupling component, such as a heterocyclic amine, to form the azo compound. The reaction conditions often include maintaining a low temperature and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and cleavage products.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Applications De Recherche Scientifique
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in the development of therapeutic agents.
Industry: Utilized in the production of dyes and pigments for textiles, cosmetics, and food industries
Mécanisme D'action
The mechanism of action of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of oxidative stress. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key factor in its biological activity .
Comparaison Avec Des Composés Similaires
2-amino-5-nitrothiazole: Another heterocyclic azo compound with similar synthetic routes and applications.
2-amino-5-phenylthiazole: Known for its vibrant color properties and use in dye production.
2-amino-5-methylthiazole: Exhibits similar chemical reactivity and biological activities
Uniqueness: Its ability to form stable complexes with biomolecules and its vibrant color properties make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H8N12O2 |
|---|---|
Poids moléculaire |
328.25 g/mol |
Nom IUPAC |
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H8N12O2/c11-7-15-3-1(5(23)19-7)13-9(17-3)21-22-10-14-2-4(18-10)16-8(12)20-6(2)24/h(H4,11,13,15,17,19,23)(H4,12,14,16,18,20,24)/b22-21+ |
Clé InChI |
AHCHZGAESUFEMR-QURGRASLSA-N |
SMILES isomérique |
C12=C(N=C(NC1=O)N)N=C(N2)/N=N/C3=NC4=C(N3)C(=O)NC(=N4)N |
SMILES canonique |
C12=C(N=C(NC1=O)N)N=C(N2)N=NC3=NC4=C(N3)C(=O)NC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)

![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)
![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)





